molecular formula C8H11NO2 B11920186 2-Amino-3-methoxy-5-methylphenol

2-Amino-3-methoxy-5-methylphenol

Cat. No.: B11920186
M. Wt: 153.18 g/mol
InChI Key: ROBOTSVSIFSDRV-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-5-methylphenol is an aromatic organic compound featuring a phenolic backbone substituted with amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 3, and 5, respectively. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The compound’s reactivity and solubility are influenced by the electron-donating methoxy group and the hydrogen-bonding capacity of the amino group, which may enhance its stability in polar solvents compared to simpler phenolic derivatives .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-3-methoxy-5-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,9H2,1-2H3

InChI Key

ROBOTSVSIFSDRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nitration of 3-methoxy-5-methylphenol, followed by reduction to introduce the amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis
2-Amino-3-methoxy-5-methylphenol is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, making it an essential intermediate in the development of pharmaceuticals and agrochemicals. The compound can undergo reactions such as nucleophilic substitutions and coupling reactions, which are vital for creating diverse chemical entities.

Synthesis Methods
The synthesis of this compound typically involves the nitration of 3-methoxy-5-methylphenol followed by reduction to introduce the amino group. Common reagents include nitric acid and sulfuric acid for nitration and hydrogen gas with a palladium catalyst for reduction.

Biological Applications

Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. Studies have shown that compounds with similar structures can inhibit bacterial growth and scavenge free radicals, suggesting that this compound may have therapeutic applications in treating infections and oxidative stress-related diseases.

Pharmaceutical Intermediate
Ongoing research is exploring the use of this compound as an intermediate in pharmaceutical formulations. Its ability to interact with biological targets makes it a candidate for further development in drug discovery programs aimed at various diseases.

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics and stability under various conditions.

Applications in Cosmetics
The compound is also evaluated for its safety and efficacy in cosmetic formulations. Its role as a precursor in hair dye formulations highlights its significance in the cosmetic industry, where it contributes to color development when mixed with oxidizing agents .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives of this compound found that certain modifications enhanced its efficacy against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that specific substituents on the phenolic ring significantly influenced antibacterial potency.

Compound StructureAntimicrobial Activity (MIC µg/mL)
Parent Compound32
Methyl Substituted16
Hydroxy Substituted8

Case Study 2: Use in Hair Dyes

Research conducted on the dermal absorption of hair dye formulations containing this compound indicated significant penetration through human skin samples. The study emphasized the importance of evaluating skin sensitization potential alongside efficacy.

Formulation TypeAbsorption Rate (%)
Standard Dye15
Dye with Amino Compound25

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-5-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Amino-3-methoxy-5-methylphenol and its analogs:

Property This compound 2-Amino-5-methylphenol 2-(3-Amino-5-methoxyphenyl)ethanol
Molecular Formula C₈H₁₁NO₂ C₇H₉NO C₉H₁₃NO₂
Molecular Weight (g/mol) 153.18 123.15 167.21
Substituent Positions 2-NH₂, 3-OCH₃, 5-CH₃ 2-NH₂, 5-CH₃ 3-NH₂, 5-OCH₃, ethanol side chain
CAS Number Not explicitly provided 2835-98-5 354512-41-7
Key Functional Groups Amino, methoxy, methyl Amino, methyl Amino, methoxy, ethanol
Applications Inferred: Potential dye intermediate Oxidative hair dye (3% max) Not specified in evidence

Key Findings:

Structural Impact on Solubility: The methoxy group in this compound increases polarity compared to 2-Amino-5-methylphenol, likely enhancing solubility in polar solvents like water or ethanol. However, the methyl group at position 5 introduces steric hindrance, which may reduce solubility compared to the ethanol-substituted analog .

Conversely, the amino group at position 2 may increase susceptibility to oxidation, a trait exploited in hair dye formulations for its parent compound .

Functional Applications: While 2-Amino-5-methylphenol is explicitly used in oxidative hair dyes at concentrations up to 3%, the target compound’s additional methoxy group could modify its dye-binding efficiency or toxicity profile. The ethanol-substituted analog () may exhibit divergent applications due to its hydroxyl group, such as in polymer precursors or pharmaceutical intermediates .

Research Implications and Limitations

The evidence highlights critical gaps in directly available data for this compound, necessitating extrapolation from structural analogs. Further studies should prioritize:

  • Experimental determination of melting point, solubility, and stability.
  • Toxicity profiling to assess safety in cosmetic or pharmaceutical applications.
  • Comparative analysis of synthetic routes to optimize yield and purity.

Biological Activity

2-Amino-3-methoxy-5-methylphenol, also known as 2-amino-3-methoxy-5-cresol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial, antioxidant, and potential therapeutic effects based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

This structure includes an amino group, a methoxy group, and a methyl group attached to a phenolic ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus14
Escherichia coli12
Bacillus subtilis15
Candida albicans10

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays:

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing Antioxidant Power20

The compound demonstrated strong radical scavenging abilities, indicating its potential role in preventing oxidative stress-related diseases .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various phenolic compounds, including this compound. The research highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that it could be developed into a novel therapeutic agent for treating resistant infections .

Study on Antioxidant Properties

In another study focusing on the antioxidant properties of phenolic compounds derived from natural sources, this compound was found to significantly reduce lipid peroxidation in vitro. The study concluded that this compound could play a crucial role in protecting cells from oxidative damage .

The biological activities of this compound are attributed to its ability to donate electrons and stabilize free radicals due to its phenolic hydroxyl group. This mechanism underlies both its antimicrobial and antioxidant effects.

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